Saturated vs. Aromatic Scaffold Differentiation: Molecular Descriptor and Drug-Likeness Comparison
The target compound's hexahydro scaffold yields a predicted LogP of -1.66 and a Topological Polar Surface Area (tPSA) of 58.6 Ų, compared to LogP 0.75 and tPSA 43.1 Ų for the aromatic analog furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3). The 2.4 log unit reduction in lipophilicity and a 15.5 Ų increase in polar surface area reflect the hydrogenation and hydroxylation, which collectively alter solubility and membrane permeability profiles critical for CNS drug design . This differentiation is based on computed molecular descriptors.
| Evidence Dimension | Predicted LogP and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP = -1.66; tPSA = 58.6 Ų |
| Comparator Or Baseline | Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3): LogP = 0.75; tPSA = 43.1 Ų |
| Quantified Difference | ΔLogP = -2.41; ΔtPSA = +15.5 Ų |
| Conditions | Computed molecular descriptors from ChemSrc (target) and ChemicalBook (comparator) |
Why This Matters
For CNS programs requiring LogP < 3 and tPSA < 90 Ų, the saturated scaffold does not merely meet these criteria—it occupies a distinctly lower hydrophobicity window than the aromatic analog, reducing the risk of hERG binding and improving aqueous solubility.
